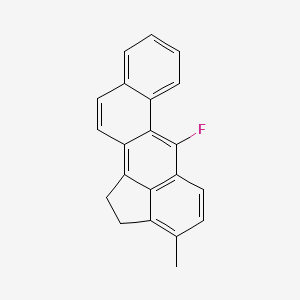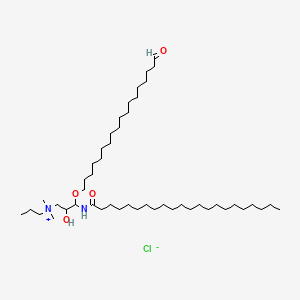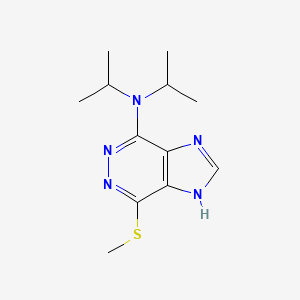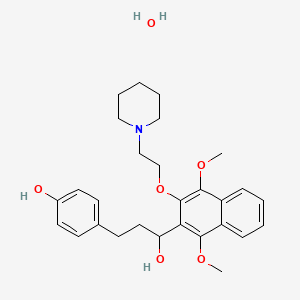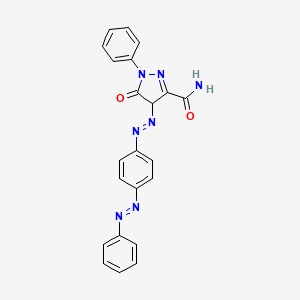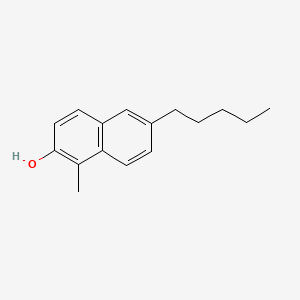
2-Naphthol, 1-methyl-6-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthol, 1-methyl-6-pentyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where the hydroxyl group is positioned at the second carbon of the naphthalene ring. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-methyl-6-pentyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthol, 1-methyl-6-pentyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Naphthol, 1-methyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2-Naphthol, 1-methyl-6-pentyl- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a starting material for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Research has indicated its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Naphthol, 1-methyl-6-pentyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in tumor cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
2-Naphthol: The parent compound, which lacks the methyl and pentyl substituents.
1-Naphthol: An isomer with the hydroxyl group at the first carbon of the naphthalene ring.
2-Naphthylamine: A derivative with an amino group instead of a hydroxyl group.
Uniqueness
2-Naphthol, 1-methyl-6-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and pentyl groups enhances its lipophilicity, making it more effective in certain applications compared to its analogs.
特性
CAS番号 |
17324-14-0 |
|---|---|
分子式 |
C16H20O |
分子量 |
228.33 g/mol |
IUPAC名 |
1-methyl-6-pentylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-4-5-6-13-7-9-15-12(2)16(17)10-8-14(15)11-13/h7-11,17H,3-6H2,1-2H3 |
InChIキー |
HIUYLFAEVVZDLD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


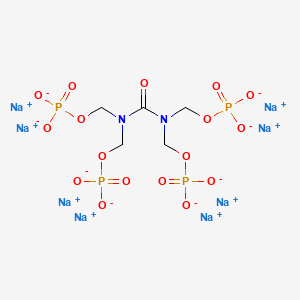
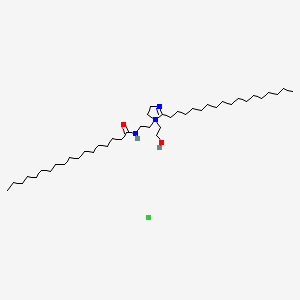


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)
